molecular formula C9H12ClNO B1285015 1-Amino-2-(4-chlorophenyl)propan-2-ol CAS No. 802565-41-9

1-Amino-2-(4-chlorophenyl)propan-2-ol

Cat. No. B1285015
M. Wt: 185.65 g/mol
InChI Key: HQYNVCFWWOMLMF-UHFFFAOYSA-N
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Description

The compound "1-Amino-2-(4-chlorophenyl)propan-2-ol" is a chemical that is structurally related to various pharmacologically active compounds. It shares a common motif with beta-adrenergic blocking agents, which are compounds that can inhibit the action of epinephrine and norepinephrine on beta receptors, thus affecting heart rate and blood pressure . The presence of a chlorophenyl group is a recurring theme in several compounds with significant biological activity, as seen in the papers provided.

Synthesis Analysis

The synthesis of related compounds, such as those described in the first paper, involves the introduction of heterocyclic moieties either on the aryl part or the amidic group of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols . These structural modifications have been shown to enhance the potency of the compounds when compared to propranolol, a well-known beta-blocker. The synthesis process is likely to involve multiple steps, including the formation of the aryl ether linkage and the introduction of the amino group at the propan-2-ol backbone.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-Amino-2-(4-chlorophenyl)propan-2-ol" has been studied using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These studies reveal how the dihedral angles between different rings in the molecules affect their overall shape and possibly their biological activity. The presence of hydrogen bonding, as seen in the second paper, is crucial for the stability and the formation of molecular networks .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions specific to "1-Amino-2-(4-chlorophenyl)propan-2-ol," they do provide insights into the reactivity of structurally related compounds. For instance, the presence of amino groups can facilitate the formation of hydrogen bonds, which can lead to the creation of dimers or higher-order structures . The chlorophenyl group may also participate in various reactions, such as nucleophilic substitution, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with chlorophenyl and amino groups are influenced by their molecular structure. For example, the non-planarity of the molecule, as seen in the fourth paper, can affect its crystal packing and, consequently, its melting point and solubility . The intramolecular hydrogen bond mentioned in the fourth paper suggests that "1-Amino-2-(4-chlorophenyl)propan-2-ol" could also exhibit such bonding, which would influence its boiling point and stability . The presence of the chlorophenyl group can also affect the compound's density and refractive index.

Scientific Research Applications

  • Forensic Toxicology

    • Application : The compound N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride, which has a similar structure, is used in forensic toxicology .
    • Method : The compound was characterized using nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry in positive electron ionization mode, liquid chromatography–mass spectrometry in positive electrospray ionization mode, and X-ray crystallography .
    • Results : The examined samples of these two compounds proved to be very pure for ethcathinone and mixed with very small quantities of other substances for 4-CEC by NMR spectroscopy and mass spectrometry .
  • Pharmaceutical Research

    • Application : A compound with a similar structure was synthesized and studied for its potential as a SARS-CoV-2 agent .
    • Method : The compound was synthesized by the condensation of cyanuric chloride with aniline and characterized with various spectroscopic techniques .
    • Results : The molecular docking result revealed that the investigated compound exhibited binding affinity of −9.3 and −8.8 for protein 3TNT and 6LU7 respectively .
  • Pharmaceutical Synthesis

    • Application : Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
    • Method : The application of immobilised whole-cell biocatalysts with ®-transaminase .
    • Results : This method provides a green and economical way to synthesize pharmaceutically relevant compounds .
  • Crystallography

    • Application : Crystal structures and spectroscopic characterization of synthetic cathinones .
    • Method : The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
    • Results : The crystal structures and spectroscopic characteristics of these synthetic cathinones were successfully determined .
  • Biological Potential of Indole Derivatives

    • Application : Indole derivatives, which can have similar structures to the compound , have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Method : These compounds are synthesized and then tested for their biological activities using various assays .
    • Results : The results vary depending on the specific derivative and the biological activity being tested, but many indole derivatives have shown promising results in these areas .
  • Pharmacological Properties of Chalcones

    • Application : Chalcones, which have two aromatic rings linked by an aliphatic three-carbon chain similar to the compound , have been found to have various pharmacological properties, including antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial, anti-tumor, and anticancer properties .
    • Method : These compounds are synthesized and then tested for their pharmacological properties using various assays .
    • Results : The results vary depending on the specific chalcone and the pharmacological property being tested, but many chalcones have shown promising results in these areas .

properties

IUPAC Name

1-amino-2-(4-chlorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYNVCFWWOMLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588721
Record name 1-Amino-2-(4-chlorophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(4-chlorophenyl)propan-2-ol

CAS RN

802565-41-9
Record name 1-Amino-2-(4-chlorophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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